1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Overview

Description

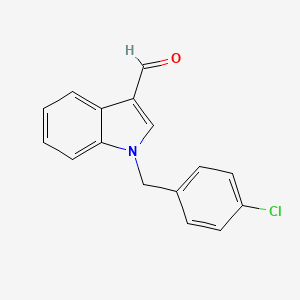

Chemical Identity: 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde (CAS: 75629-57-1) is an indole derivative with a molecular formula of C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol. It features a 4-chlorobenzyl group at the N1 position of the indole ring and a formyl (-CHO) group at the C3 position.

Synthesis:

The compound is synthesized via condensation reactions involving indole-3-carbaldehyde derivatives and 4-chlorobenzylamine or its halogenated analogs. For example, sodium triacetoxyborohydride-mediated reductive amination has been employed for structurally related indole derivatives .

Applications:

It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oncrasin-1 involves the formation of an indole core structure. One common method includes the reaction of 4-chlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Oncrasin-1 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis techniques and the development of radiolabelled derivatives for in-vivo imaging of mutant K-Ras expression in malignant tumors .

Chemical Reactions Analysis

Types of Reactions: Oncrasin-1 undergoes various chemical reactions, including:

Oxidation: The indole core can be oxidized under specific conditions.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the indole core.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde has been investigated for its anticancer effects. Notably, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. For instance, research indicates that N'-substituted derivatives incorporating this indole core exhibit potent activity against colon, prostate, and lung cancer cells, with IC50 values ranging from 0.56 to 0.83 µM for certain derivatives . The mechanism of action involves the modulation of cellular signaling pathways, including apoptosis induction through caspase activation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases . This property is particularly relevant in the context of developing new anti-inflammatory drugs.

Biological Research

Cellular Probes

In biological studies, this compound serves as a valuable probe for investigating cellular processes. Its ability to interact with specific molecular targets allows researchers to explore mechanisms underlying various biological phenomena, including apoptosis and cell signaling pathways.

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the indole core, researchers can optimize biological activity and selectivity against specific targets, enhancing the compound's therapeutic potential .

Industrial Applications

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, making it useful in developing new materials and chemicals.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its derivatives are being explored for their potential use in treating cancers associated with specific genetic mutations, such as those in the K-Ras gene. The ability to modify its structure further enhances its applicability in medicinal chemistry.

Case Studies

Mechanism of Action

Oncrasin-1 exerts its effects by inducing the abnormal aggregation of protein kinase C iota (PKCι) in the nucleus of sensitive cells. This leads to the dissociation of PKCι from CDK9/Cyclin T1, resulting in decreased phosphorylation of RNA polymerase II and suppression of RNA processing. The compound specifically targets cancer cells with K-Ras mutations, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The shift of the formyl group from C3 (target compound) to C4 (1H-indole-4-carbaldehyde) alters solubility and reactivity. The C3 position is more sterically accessible for interactions in biological systems .

- Halogen Effects : Replacing 4-Cl-benzyl with 4-Br-benzyl (e.g., in oxime derivatives) enhances antimicrobial potency due to increased electronegativity .

Critical Analysis :

- Anticancer vs. Antimicrobial : The target compound’s anticancer activity is less quantitated in available studies compared to arylsulfonylhydrazides, which show explicit IC₅₀ values against breast cancer .

- Biofilm Inhibition : Oxime derivatives (e.g., 41a–c ) outperform the target compound in biofilm-related applications, suggesting the oxime group enhances bacterial membrane penetration .

Biological Activity

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde is a compound that has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through various methods, often involving the reaction of indole derivatives with aldehydes or other electrophiles. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of derivatives containing the this compound moiety.

Cytotoxicity Studies

In a study evaluating a series of N'-substituted derivatives, it was found that compounds with the 1-(4-chlorobenzyl) group exhibited significant cytotoxicity against several human cancer cell lines, including:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

The most potent derivatives displayed IC50 values as low as , indicating strong cytotoxic effects. For instance, compounds with additional substituents like 2-OH showed IC50 values ranging from to .

The mechanism appears to involve the activation of caspases, crucial for apoptosis. Compounds such as 4b and 4f were reported to enhance caspase activity significantly, suggesting that these derivatives induce programmed cell death in cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Evaluation of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives:

- MIC values ranged from to for the most active derivatives.

- The compounds were effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

- Cytotoxicity Against Cancer Cell Lines

- A derivative exhibited an IC50 value of against NCI-H23 cells, showcasing its potential as a lead compound in anticancer drug development.

- Antimicrobial Activity

Data Summary

Below is a table summarizing key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Notes |

|---|---|---|---|

| Cytotoxicity | SW620 | Strong apoptosis induction via caspase activation | |

| PC-3 | Highly potent against prostate cancer | ||

| NCI-H23 | Variability based on substituents | ||

| Antimicrobial | Staphylococcus aureus | Effective against biofilm formation | |

| Escherichia coli | Not specified | Broad-spectrum antibacterial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via benzylation of indole precursors. A common approach involves:

Vilsmeier-Haack formylation : Treating 1H-indole with POCl₃ and DMF to introduce the aldehyde group at the 3-position .

Benzylation : Reacting the formylated indole with 4-chlorobenzyl chloride/bromide under basic conditions (e.g., NaH in DMF) to substitute the indole N–H proton .

-

Optimization : Key parameters include temperature control (0–25°C to avoid side reactions), stoichiometric excess of benzyl halide (1.2–1.5 equiv), and inert atmospheres to prevent oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0°C → RT | 65–75 | |

| Benzylation | 4-Cl-benzyl bromide, NaH, DMF | 70–85 |

Q. How is purity confirmed after synthesis, and what analytical techniques are prioritized?

- Methodology :

- Chromatography : Flash column chromatography (petroleum ether/ethyl acetate gradient) removes unreacted starting materials .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ 5.4–5.6 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- HR-MS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁ClNO: 268.0529; observed: 268.0532) .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar derivatives be resolved?

- Case Study : In , ¹H-NMR of a fluorinated analog shows splitting patterns (td, J = 5.13, 7.79 Hz) due to adjacent fluorine. For ambiguous signals:

2D NMR : Use HSQC to correlate protons with carbons, or NOESY to confirm spatial proximity of benzyl and indole groups .

Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies are effective in designing enzyme inhibitors using this compound as a scaffold?

- Methodology :

- Structural Modification :

Aldehyde functionalization : Convert to Schiff bases or reduce to alcohols for hydrogen-bonding interactions with enzyme active sites .

Substituent tuning : Introduce electron-withdrawing groups (e.g., F, Cl) at the 4-position to enhance binding affinity to hydrophobic pockets .

- Example : In , reductive amination of the aldehyde with 2,4-dimethoxybenzylamine produced a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (Ki = 0.8 μM) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Case Study : reports a monoclinic crystal system (P21/n) for a derivative, with β = 93.198° and Z = 4. Key steps:

Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect 5782 reflections .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997062 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-57-1 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oncrasin 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.